1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole
Description
1-(4-Fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- 4-Fluorophenyl group at position 1: Enhances lipophilicity and metabolic stability .
- Isopropylthio group at position 2: Introduces steric bulk and modulates electronic properties via sulfur’s polarizability .
- 3-Nitrophenyl group at position 5: A strong electron-withdrawing group that may influence reactivity and binding interactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12(2)25-18-20-11-17(13-4-3-5-16(10-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFLWGDFNAYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl halide reacts with the imidazole intermediate.
Attachment of the isopropylthio group: This can be done via a nucleophilic substitution reaction using isopropylthiol.
Incorporation of the nitrophenyl group: This step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Organic Electronics :
- Nanomaterials :
Case Study 1: Anticancer Activity
A study conducted on various imidazole derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Pesticidal Efficacy
Field trials assessing the effectiveness of imidazole-based pesticides revealed a marked reduction in pest populations compared to control groups. The results indicated that the compound not only affected target pests but also exhibited low toxicity to beneficial insects.
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anticancer | Inhibition of cell proliferation |
| Agricultural Science | Pesticides, growth regulators | Pest population reduction |
| Material Science | Organic electronics, nanomaterials | Enhanced electronic properties |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The 3-nitrophenyl group (target) vs. 4-nitrophenyl (PD169316) alters electronic distribution, which may influence redox properties or charge-transfer interactions .
- Biological Selectivity : Pyridinyl substituents (e.g., SB202190) are critical for kinase inhibition, whereas the target compound’s isopropylthio group may redirect activity toward other targets .
Biological Activity
1-(4-fluorophenyl)-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazole core substituted with a fluorophenyl group, an isopropylthio moiety, and a nitrophenyl group. This unique structure may contribute to its biological activity, particularly in modulating receptor interactions.
Biological Activity Overview
Research indicates that compounds with imidazole structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the substitution patterns in this compound suggest potential interactions with various biological targets.
- GABA-A Receptor Modulation : Similar imidazole derivatives have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors, enhancing inhibitory neurotransmission. This activity may be relevant for treating anxiety and seizure disorders .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound could also possess similar effects .
Case Studies
- GABA-A Modulation : In a study exploring the effects of benzimidazole derivatives on GABA-A receptors, it was found that modifications at the phenyl ring significantly influenced receptor affinity and efficacy. The introduction of a fluorine atom was associated with improved binding stability .
- Metabolic Stability : A comparative analysis of metabolic stability using human liver microsomes indicated that certain imidazole derivatives showed higher stability than traditional drugs like alpidem, which undergo rapid metabolism leading to hepatotoxicity . The parent compound maintained a higher percentage of unmetabolized form after incubation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
